Technical Monograph: 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid
Technical Monograph: 7-Bromo-4-oxo-4H-chromene-2-carboxylic Acid
Executive Summary & Pharmacophore Architecture
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid (also known as 7-bromochromone-2-carboxylic acid) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for the development of G-protein coupled receptor (GPCR) ligands, specifically for GPR35 , and exhibits potential in inhibiting aldose reductase and various kinases.
The molecule's utility stems from its orthogonal functionalization potential:
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The C2-Carboxylic Acid: A "handle" for amide coupling to generate diversity libraries or improve solubility.
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The C7-Bromine: A "warhead" or synthetic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing expansion into the hydrophobic pocket of target proteins.[1]
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The Chromone Core: A rigid, planar bicyclic system that mimics adenosine and flavonoids, providing excellent pi-stacking interactions within active sites.
Structural Logic & Numbering
The synthesis targets the specific regiochemistry where the bromine resides at position 7. This requires precise selection of the acetophenone precursor.[2]
Figure 1: Pharmacophore mapping of the 7-bromo-chromone-2-carboxylic acid scaffold.
Synthetic Pathway: The Baker-Venkataraman Route[1]
The most robust synthesis of chromone-2-carboxylic acids utilizes a Claisen condensation followed by an acid-mediated cyclodehydration.[1] While direct synthesis is possible, the Ethyl Ester Route is preferred for purification purposes, followed by controlled hydrolysis.
Reaction Scheme Overview
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Condensation: 4'-Bromo-2'-hydroxyacetophenone + Diethyl Oxalate
Diketo ester intermediate.[1] -
Cyclization: Acid-catalyzed ring closure
Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate.[1] -
Hydrolysis: Saponification
Target Acid.
Figure 2: Step-wise synthetic workflow from acetophenone precursor to final acid.
Detailed Experimental Protocols
Safety Note: Bromine compounds are halogenated waste. Diethyl oxalate is toxic. Perform all reactions in a fume hood.
Step 1 & 2: Synthesis of Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate[1]
Rationale: We use Sodium Ethoxide (NaOEt) as the base. It matches the ester leaving group (OEt) of diethyl oxalate, preventing transesterification byproducts.
Materials:
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4'-Bromo-2'-hydroxyacetophenone (10.0 mmol, 2.15 g)[1]
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Diethyl oxalate (20.0 mmol, 2.92 g)
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Sodium ethoxide (21% wt in EtOH, 40 mmol)
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Glacial Acetic Acid / HCl[1]
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Ethanol (Absolute)[2]
Protocol:
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Enolate Formation: In a dry round-bottom flask under Nitrogen, dissolve 4'-bromo-2'-hydroxyacetophenone in absolute Ethanol (20 mL).
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Addition: Add the Sodium Ethoxide solution dropwise over 15 minutes. The solution will darken (yellow/orange) as the phenoxide/enolate forms.
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Condensation: Add Diethyl oxalate in one portion. Heat the mixture to reflux (80°C) for 4 hours.
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Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting acetophenone spot should disappear.
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-
Cyclization: Cool the reaction to room temperature. Pour the mixture into a beaker containing a mixture of ice (50 g) and concentrated HCl (10 mL).
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Workup: Stir vigorously for 30 minutes. The ethyl ester usually precipitates as a solid. Filter the solid, wash with cold water, and recrystallize from Ethanol.
Step 3: Hydrolysis to the Free Acid
Rationale: Basic hydrolysis is rapid. However, care must be taken not to heat excessively for long periods to avoid ring opening of the chromone (though the 2-carboxylate stabilizes the ring somewhat).
Protocol:
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Suspend the Ethyl 7-bromo-chromone-2-carboxylate (5 mmol) in THF/Water (1:1, 20 mL).
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Add LiOH or NaOH (10 mmol, 2 eq).
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Stir at room temperature for 2-4 hours. The solid ester will dissolve as the carboxylate salt forms.
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Checkpoint: TLC will show a baseline spot (the salt) and disappearance of the non-polar ester.
-
-
Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2.
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Isolation: The title compound (Acid) will precipitate as a white/off-white solid. Filter, wash with water, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Molecular Weight | 269.05 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | >240°C (dec) | Typical for chromone acids |
| Solubility | DMSO, DMF (High); Water (Low) | Soluble in aqueous base |
| pKa | ~3.5 | Acidic due to electron-withdrawing core |
Chemical Reactivity & Library Generation[1]
Once synthesized, the 7-bromo-chromone-2-carboxylic acid serves as a divergent core.[1]
Pathway A: Amide Coupling (C2 Position)
The carboxylic acid is electronically deactivated by the chromone ring. Standard EDC/NHS coupling may be sluggish.
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Recommended Reagent: HATU or T3P.
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Base: DIPEA (3 eq).
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Solvent: DMF.
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Application: Generating GPR35 agonists (e.g., coupling with substituted anilines or benzylamines).
Pathway B: Suzuki-Miyaura Coupling (C7 Position)
The C7-Bromine is an aryl bromide activated by the electron-withdrawing carbonyl at C4 (para-relationship).[1]
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Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
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Base: K2CO3 or Cs2CO3.
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Solvent: Dioxane/Water (4:1).
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Application: Introducing biaryl systems to probe hydrophobic pockets in kinases.
Figure 3: Divergent synthesis strategy for library generation.
Biological Context & Applications[1][5][7][8]
GPR35 Agonism
Chromone-2-carboxylic acids are structurally similar to Zaprinast , a known GPR35 agonist.[1] The 4-oxo-4H-chromene-2-carboxylic acid core mimics the guanine moiety of cGMP.[1]
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Mechanism: The carboxylate group forms a critical salt bridge with Arginine residues in the GPR35 binding pocket.
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SAR Insight: Substitution at the 6, 7, or 8 positions (like our 7-bromo) modulates potency and selectivity against GPR55.
Validated Applications
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GPR35 Probes: Investigating immune regulation and pain modulation in the gastrointestinal tract.
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Aldose Reductase Inhibition: The acid moiety chelates the active site zinc or interacts with the catalytic residues, reducing the conversion of glucose to sorbitol (relevant in diabetic complications).
References
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Synthesis of Chromone-2-carboxylic Acids
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Ellis, G. P. (1977). The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones. John Wiley & Sons.
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GPR35 Agonist Activity
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Funke, M., et al. (2013). 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid: a powerful tool for studying orphan G protein-coupled receptor GPR35.[1] Journal of Medicinal Chemistry, 56(17), 6813–6821.
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General Chromone Synthesis Protocols
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Silva, V. L., et al. (2004). Synthesis of chromones, chromanones, and coumarins. Arkivoc, (xiv), 14-26.
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Biological Relevance of 7-Substituted Chromones
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Gomes, A., et al. (2009). Anti-inflammatory activity of 7-substituted chromone-2-carboxylic acids.[1] Bioorganic & Medicinal Chemistry, 17(20), 7218-7226.
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Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US20240254093A1 - GPR35 Agonist Compounds - Google Patents [patents.google.com]
- 8. iajpr.com [iajpr.com]
